

physicochemical properties of 7-Iodo-1-tetralone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Iodo-1-tetralone

Cat. No.: B131972

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In-Depth Technical Guide to 7-Iodo-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **7-Iodo-1-tetralone**, alongside available experimental data and synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information.

Core Physicochemical Properties

7-Iodo-1-tetralone, with the CAS Number 145485-31-0, is a substituted aromatic ketone. Its core structure consists of a tetralone scaffold with an iodine atom at the 7-position. This substitution significantly influences its chemical reactivity and potential biological activity.

Quantitative Data Summary

A summary of the key physicochemical properties of **7-Iodo-1-tetralone** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ IO	[1][2]
Molecular Weight	272.09 g/mol	
Melting Point	99-103 °C	[3]
Boiling Point	Data not available	
Solubility	Data not available	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **7-iodo-1-tetralone**.

¹H NMR Spectroscopy

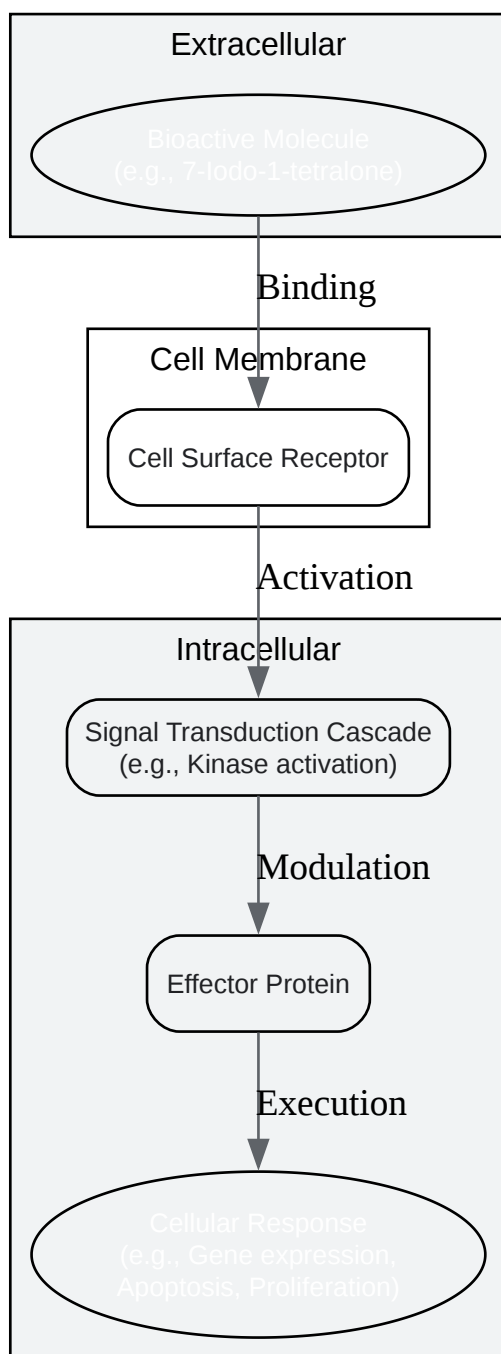
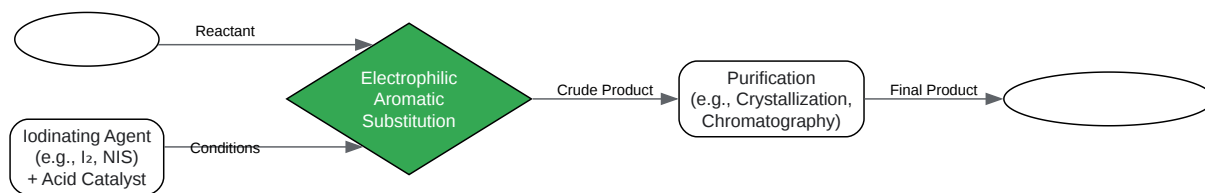
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A ¹H NMR spectrum for **7-iodo-1-tetralone** is available and serves as a primary tool for its identification.

Synthesis and Experimental Protocols

The synthesis of 7-substituted-1-tetralones can generally be achieved through two primary strategies: direct electrophilic aromatic substitution on the pre-existing 1-tetralone core or via ring-closing reactions of appropriately substituted precursors.[4]

While a specific detailed protocol for the synthesis of **7-iodo-1-tetralone** is not readily available in the searched literature, a general methodology for the synthesis of a related compound, 7-Bromo-1-tetralone, can provide valuable insights. This synthesis involves the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.

A logical synthetic approach for **7-iodo-1-tetralone** would be the electrophilic iodination of 1-tetralone. This reaction would introduce the iodine atom at the desired 7-position of the aromatic ring. The workflow for such a synthesis can be conceptualized as follows:



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References

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- To cite this document: BenchChem. [physicochemical properties of 7-iodo-1-tetralone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131972#physicochemical-properties-of-7-iodo-1-tetralone]

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